molecular formula C21H20N2O B14349348 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile CAS No. 92586-89-5

9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile

Cat. No.: B14349348
CAS No.: 92586-89-5
M. Wt: 316.4 g/mol
InChI Key: PDIGTHXVBHUURV-UHFFFAOYSA-N
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Description

9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of these functional groups makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cycloaddition of an azomethine ylide can be employed to construct the bicyclic framework . Another approach involves the use of radical cyclization protocols, such as the SmI2-mediated radical cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalytic systems, such as copper-catalyzed aerobic oxidation, can enhance the efficiency of the synthesis . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, reduced amines, and substituted derivatives of the bicyclic framework.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile involves its ability to catalyze oxidation reactions. The compound, along with copper catalysts, facilitates the aerobic oxidation of alcohols to carbonyl compounds . This process involves the transfer of electrons and the formation of reactive intermediates, leading to the desired oxidation products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile is unique due to its specific bicyclic structure and the presence of both a nitrile group and a nitrogen atom. This combination of functional groups enhances its reactivity and makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

92586-89-5

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

9-oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile

InChI

InChI=1S/C21H20N2O/c22-14-23-19(15-8-3-1-4-9-15)17-12-7-13-18(21(17)24)20(23)16-10-5-2-6-11-16/h1-6,8-11,17-20H,7,12-13H2

InChI Key

PDIGTHXVBHUURV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(N(C(C(C1)C2=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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